

1,8-Bis(bromomethyl)naphthalene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,8-Bis(bromomethyl)naphthalene

Cat. No.: B051720

[Get Quote](#)

An In-Depth Technical Guide to **1,8-Bis(bromomethyl)naphthalene**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

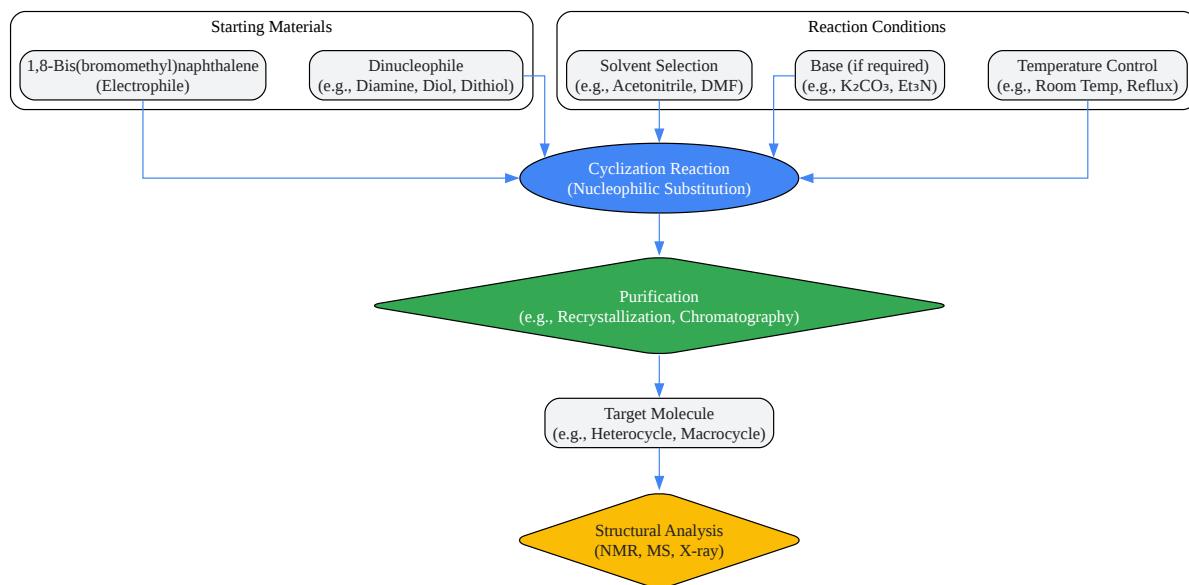
This guide provides a comprehensive technical overview of **1,8-bis(bromomethyl)naphthalene**, a versatile reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, reactivity, and applications, grounded in established scientific principles and experimental evidence.

Core Molecular Attributes and Physicochemical Properties

1,8-Bis(bromomethyl)naphthalene is an aromatic compound built on a naphthalene scaffold, with two bromomethyl groups situated at the peri-positions (1 and 8).^[1] This specific substitution pattern imparts significant steric strain and unique reactivity to the molecule, making it a valuable building block for a variety of complex structures.

The fundamental properties of **1,8-bis(bromomethyl)naphthalene** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₀ Br ₂	[2][3][4][5][6]
Molecular Weight	314.02 g/mol	[2][3][4][6]
CAS Number	2025-95-8	[2][3][4]
Appearance	White to light yellow solid/crystals	[1]
Melting Point	131-133 °C	[4]
Boiling Point	386.3 °C at 760 mmHg	[4][5]
Density	1.72 g/cm ³	[4][5]
Solubility	Moderately soluble in organic solvents	[1]


These properties are critical for designing experimental conditions, such as selecting appropriate solvents and reaction temperatures. The molecule's planarity is distorted by the bulky bromomethyl groups, influencing its packing in the solid state and its conformational dynamics in solution.

Reactivity and Mechanistic Considerations

The chemical utility of **1,8-bis(bromomethyl)naphthalene** stems from the reactivity of the two benzylic bromide groups. These groups are excellent leaving groups, making the molecule susceptible to nucleophilic substitution reactions.[1] This reactivity is the cornerstone of its application in constructing cyclic systems and more complex molecular architectures.

Logical Workflow for Synthetic Application

The general workflow for utilizing **1,8-bis(bromomethyl)naphthalene** as a synthetic precursor involves its reaction with dinucleophiles to form new ring systems. The choice of nucleophile, solvent, and reaction conditions dictates the outcome of the synthesis.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow using **1,8-bis(bromomethyl)naphthalene**.

This reagent is particularly effective in forming strained, medium-sized rings due to the rigid naphthalene backbone holding the reactive centers in close proximity. This pre-organization facilitates intramolecular cyclization reactions that might otherwise be entropically disfavored.

Key Applications in Research and Development

The unique structure of **1,8-bis(bromomethyl)naphthalene** has led to its use in several specialized areas of chemical synthesis.

Synthesis of Proton Sponges

A notable application is in the synthesis of novel proton sponges.^[7] Proton sponges are compounds with very high basicity and low nucleophilicity. By reacting **1,8-bis(bromomethyl)naphthalene** with substituted 1,8-diaminonaphthalenes, researchers have created complex polycyclic structures with unique proton-binding capabilities.^{[7][8]} These molecules are of significant interest in physical organic chemistry for studying proton transfer mechanisms.

Precursors for Complex Heterocycles

It serves as a key intermediate for synthesizing various heterocyclic compounds. For example, it has been used to prepare indan-based α -amino acid derivatives under phase-transfer catalysis conditions. The rigid naphthalene scaffold allows for the construction of conformationally constrained amino acids, which are valuable tools in medicinal chemistry for designing peptides and peptidomimetics with specific secondary structures.

Building Block for Supramolecular Chemistry

The defined geometry of **1,8-bis(bromomethyl)naphthalene** makes it an attractive building block for constructing larger, well-defined supramolecular assemblies and polymers.^[1] The two reactive sites allow for controlled chain extension or the formation of macrocycles, which can act as hosts for smaller guest molecules.

Experimental Protocols and Handling

Safety and Handling

CAUTION: **1,8-Bis(bromomethyl)naphthalene** is a hazardous substance that causes severe skin burns and eye damage.^{[5][6]} It is classified as a dangerous good for transportation.^[2]

- Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-

resistant gloves.[9]

- Handling: Avoid creating dust.[9] Ensure containers are kept tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[9]
- First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] For inhalation, move to fresh air.[10]

Representative Synthetic Protocol: Synthesis of a Diazacyclodecane Derivative

This protocol is adapted from the synthesis of a 1,5-diazacyclodecane-based proton sponge, illustrating a typical application of **1,8-bis(bromomethyl)naphthalene**.[7]

Objective: To synthesize a novel diazacyclodecane by reacting 1,8-di(methylamino)naphthalene with **1,8-bis(bromomethyl)naphthalene**.

Materials:

- 1,8-di(methylamino)naphthalene
- **1,8-Bis(bromomethyl)naphthalene**
- Triethylamine (Et_3N)
- Acetonitrile (CH_3CN), anhydrous
- Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Step-by-Step Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of 1,8-di(methylamino)naphthalene in 50 mL of anhydrous acetonitrile.
- Addition of Base: Add 2.2 mmol of triethylamine to the solution. This base is crucial for scavenging the HBr that is generated during the reaction, driving the equilibrium towards the

product.

- **Addition of Electrophile:** While stirring, add a solution of 1.0 mmol of **1,8-bis(bromomethyl)naphthalene** in 20 mL of anhydrous acetonitrile dropwise over 15 minutes. The slow addition helps to control the reaction rate and minimize side reactions.
- **Reaction:** Heat the reaction mixture to reflux and maintain it for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diazacyclodecane derivative.
- **Characterization:** Confirm the structure and purity of the final product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Spectroscopic Characterization

The identity and purity of **1,8-bis(bromomethyl)naphthalene** are typically confirmed by spectroscopic methods. Key expected signals include:

- ^1H NMR: A characteristic singlet for the methylene protons ($-\text{CH}_2\text{Br}$) and a complex multiplet pattern in the aromatic region corresponding to the six naphthalene protons.[11]
- ^{13}C NMR: Signals corresponding to the methylene carbons and the unique aromatic carbons of the naphthalene ring system.
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (^{79}Br and ^{81}Br).[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2025-95-8: 1,8-bis(bromomethyl)naphthalene [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 1,8-Bis(bromomethyl)naphthalene | 2025-95-8 | FB152649 [biosynth.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. 1,8-Bis(bromomethyl)naphthalene | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. fishersci.com [fishersci.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. 1,8-BIS(BROMOMETHYL)NAPHTHALENE(2025-95-8) IR2 spectrum [chemicalbook.com]
- To cite this document: BenchChem. [1,8-Bis(bromomethyl)naphthalene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051720#1-8-bis-bromomethyl-naphthalene-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com